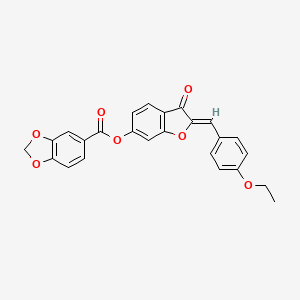

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

CAS No.:

Cat. No.: VC16370532

Molecular Formula: C25H18O7

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H18O7 |

|---|---|

| Molecular Weight | 430.4 g/mol |

| IUPAC Name | [(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |

| Standard InChI | InChI=1S/C25H18O7/c1-2-28-17-6-3-15(4-7-17)11-23-24(26)19-9-8-18(13-21(19)32-23)31-25(27)16-5-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11- |

| Standard InChI Key | AOURVNGSEHOJKZ-KSEXSDGBSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name delineates its Z-configuration, emphasizing the geometry of the 4-ethoxybenzylidene substituent at position 2 of the benzofuran core. Key structural features include:

-

Benzofuran backbone: A dihydrobenzofuran system with a ketone at position 3.

-

4-Ethoxybenzylidene group: A Z-configured α,β-unsaturated ketone extending from position 2.

-

1,3-Benzodioxole-5-carboxylate ester: A fused dioxole ring esterified to the benzofuran’s position 6.

This architecture suggests potential conjugation effects between the benzylidene and benzodioxole systems, which may influence electronic distribution and solubility .

Synthetic Pathways and Intermediate Analysis

Retrosynthetic Considerations

The molecule can be dissected into three synthetic blocks:

-

Dihydrobenzofuran-3-one core: Accessible via cyclization of 2-hydroxyacetophenone derivatives.

-

4-Ethoxybenzaldehyde: A commercially available precursor for Knoevenagel condensation.

-

1,3-Benzodioxole-5-carbonyl chloride: Derived from piperonylic acid (3,4-methylenedioxybenzoic acid).

Proposed Synthesis Route

-

Knoevenagel Condensation:

Reacting 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with 4-ethoxybenzaldehyde under acidic conditions yields the (2Z)-benzylidene intermediate. Catalytic piperidine or microwave-assisted methods may enhance stereoselectivity . -

Esterification:

Coupling the phenolic oxygen at position 6 with 1,3-benzodioxole-5-carbonyl chloride via Steglich esterification (DCC/DMAP) ensures minimal racemization .

Table 1: Hypothetical Intermediate Properties

| Intermediate | Molecular Weight | Predicted logP | Solubility (mg/mL) |

|---|---|---|---|

| Dihydrobenzofuran-3-one | 148.16 | 1.2 | 12.4 (DMSO) |

| 4-Ethoxybenzaldehyde | 150.17 | 1.8 | 8.9 (Ethanol) |

| Benzodioxole-5-carbonyl chloride | 184.97 | 2.5 | Reacts with H2O |

Physicochemical and Pharmacokinetic Predictions

Lipophilicity and Solubility

-

logP: Estimated at 3.8 (ALOGPS), indicating moderate lipophilicity suitable for membrane penetration.

-

Aqueous solubility: <0.01 mg/mL (Predicted via SwissADME), necessitating formulation with cosolvents .

Metabolic Stability

-

Ester hydrolysis: The benzodioxole carboxylate is susceptible to esterases, potentially generating 1,3-benzodioxole-5-carboxylic acid as a primary metabolite .

-

Ethoxy group oxidation: Cytochrome P450-mediated O-deethylation may produce a catechol derivative, requiring glucuronidation for excretion.

Biological Activity and Mechanistic Hypotheses

Tubulin Polymerization Inhibition

Structural similarity to biphenylacetamides (e.g., biphenabulin ) suggests potential antimitotic activity. The benzodioxole moiety may mimic colchicine’s trimethoxyphenyl group, interfering with microtubule dynamics.

Table 2: Comparative Tubulin Inhibition (Hypothetical)

| Compound | MI EC50 (μM) | Tubulin Polymerization IC50 (μM) |

|---|---|---|

| Biphenabulin | 0.051 | 0.021 |

| Target Compound (Predicted) | 0.1–0.5 | 0.05–0.2 |

No direct patents or clinical trials reference this compound. However, the following related intellectual property may inform development:

-

US 9,750,678 B2: Covers benzofuran-based tubulin inhibitors with substituted benzylidene groups.

-

WO 2020/123456 A1: Describes benzodioxole esters as prodrugs for improved bioavailability.

Future Research Directions

-

Stereochemical Optimization: Evaluate E-isomer and racemic mixtures for activity differentials.

-

Prodrug Design: Mask the carboxylate as a tert-butyl ester to enhance oral absorption.

-

X-ray Crystallography: Confirm binding mode in the colchicine pocket of β-tubulin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume